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molecular formula C8H17N B1582124 4,4-Dimethylcyclohexanamine CAS No. 20615-18-3

4,4-Dimethylcyclohexanamine

Cat. No. B1582124
M. Wt: 127.23 g/mol
InChI Key: CAUXQOLTFGCRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992103B2

Procedure details

A solution of 4,4-dimethylcyclohexanone oxime (D52) (10 g) in ethanol (100 ml) was hydrogenated over Raney nickel at 50 psi for 3 days. 1M HCl in ether (100 ml) was added and the solvent removed to afford the amine as the hydrochloride salt. The title compound (D53) was liberated prior to use by dissolving in water and making strongly basic (KOH pallets), extracting with DCM (2×), drying with (Na2SO4) and evaporating the solvent carefully.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][C:5](=[N:8]O)[CH2:4][CH2:3]1.Cl>C(O)C.[Ni].CCOCC>[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(CCC(CC1)=NO)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)N)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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